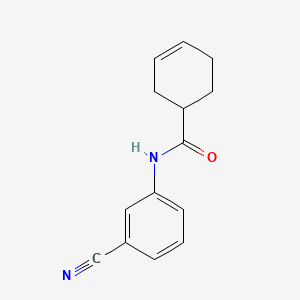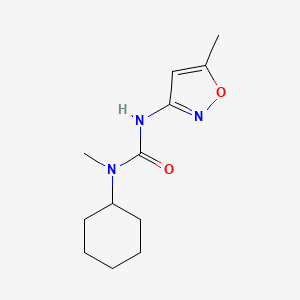
5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide, also known as MT-45, is a synthetic opioid that was first synthesized in the late 1970s. It was initially developed as a potential painkiller, but its use was never approved for human consumption due to its high potential for abuse and addiction. Despite this, MT-45 has gained popularity as a designer drug and has been associated with numerous cases of overdose and death.
作用机制
5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide works by binding to opioid receptors in the brain and spinal cord, which are responsible for regulating pain perception and mood. By binding to these receptors, 5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide can produce analgesic effects and feelings of euphoria and relaxation. However, it can also lead to respiratory depression, which can be fatal in high doses.
Biochemical and Physiological Effects
5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide has been found to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. It has also been shown to increase dopamine release in the brain, which is responsible for its euphoric effects.
实验室实验的优点和局限性
One advantage of using 5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide in lab experiments is its strong analgesic effects, which can be useful in studying pain perception and management. However, its high potential for abuse and addiction makes it difficult to use in human studies, and its toxicity and potential for overdose make it dangerous to handle.
未来方向
Despite its potential therapeutic applications, the high potential for abuse and addiction associated with 5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide makes it unlikely to be approved for medical use. Future research should focus on developing safer and more effective painkillers that do not have the same addictive properties as opioids like 5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide. Additionally, more research is needed to understand the mechanisms underlying the addictive properties of opioids and to develop new treatments for opioid addiction.
合成方法
5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide is synthesized by reacting 2-phenethylamine with 2-thiophene carboxylic acid to form the intermediate compound 2-(2-thiophen-2-yl-ethyl)phenethylamine. The intermediate compound is then reacted with methyl isocyanate and 4-chlorobenzoyl chloride to form the final product, 5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide.
科学研究应用
5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide has been primarily used in scientific research to study its pharmacological properties and potential therapeutic applications. It has been found to have strong analgesic effects, similar to other opioids such as morphine and fentanyl. However, due to its high potential for abuse and addiction, it has not been approved for medical use.
属性
IUPAC Name |
5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12-15(16(20)18-10-9-14-8-5-11-22-14)19-17(21-12)13-6-3-2-4-7-13/h2-8,11H,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQREZCSEOJDCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)NCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B7455759.png)
![3-{[(3-Methyl-1,2-Oxazol-5-Yl)methyl]sulfanyl}[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B7455764.png)
![ethyl 4-[2-(difluoromethoxy)phenyl]-6-[(4-methoxycarbonylpiperidin-1-yl)methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7455772.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B7455779.png)
![[4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7455781.png)


![3-[cyclohexyl(methyl)sulfamoyl]-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide](/img/structure/B7455815.png)
![2-Methyl-3-[[4-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B7455823.png)

![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455845.png)
